GPR120 Agonist 1

Description

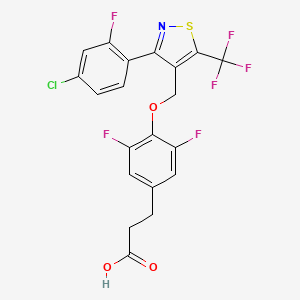

The exact mass of the compound GPR120 agonist 4x is 495.0130611 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-[4-[[3-(4-chloro-2-fluorophenyl)-5-(trifluoromethyl)-1,2-thiazol-4-yl]methoxy]-3,5-difluorophenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClF6NO3S/c21-10-2-3-11(13(22)7-10)17-12(19(32-28-17)20(25,26)27)8-31-18-14(23)5-9(6-15(18)24)1-4-16(29)30/h2-3,5-7H,1,4,8H2,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUHZRYVUSVFCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C2=NSC(=C2COC3=C(C=C(C=C3F)CCC(=O)O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClF6NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GPR120 Agonist Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes.[1][2] Activated by long-chain fatty acids (LCFAs), particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), GPR120 is a key sensor of dietary fats.[3][4] Its expression in metabolic and immune cells, including adipocytes, macrophages, and intestinal enteroendocrine cells, positions it as a promising therapeutic target for a range of conditions, including type 2 diabetes, obesity, and chronic inflammatory diseases.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying GPR120 agonist activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: Dual Signaling Pathways

GPR120 activation initiates a cascade of intracellular events through two primary and distinct signaling pathways: a canonical Gαq/11-mediated pathway and a non-canonical β-arrestin 2-mediated pathway. These pathways collectively contribute to the receptor's diverse physiological effects, from metabolic regulation to potent anti-inflammatory responses.

Gαq/11-Mediated Metabolic Regulation

Upon agonist binding, GPR120 couples to the heterotrimeric G protein subunit Gαq/11.[5][6] This interaction activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][8]

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7][8][9] This rise in intracellular Ca2+ is a critical signal for various cellular responses, including the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.[7][10]

-

DAG , in conjunction with the elevated Ca2+, activates protein kinase C (PKC), which can then phosphorylate a variety of downstream targets, including those involved in the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[8][9][11]

In adipocytes, the Gαq/11 pathway has been shown to be essential for enhancing glucose uptake.[4][9] This is achieved through the activation of the PI3K/Akt pathway, leading to the translocation of the glucose transporter GLUT4 to the cell membrane.[4][7][9] This insulin-sensitizing effect is a cornerstone of GPR120's therapeutic potential in metabolic disorders.[3][5]

β-Arrestin 2-Mediated Anti-Inflammatory Pathway

The anti-inflammatory effects of GPR120 agonists are primarily mediated through a G protein-independent pathway involving β-arrestin 2.[4][5][11] This pathway is crucial for inhibiting inflammatory signaling cascades initiated by Toll-like receptors (TLRs) and tumor necrosis factor-alpha (TNF-α).[4][5]

The key steps in this pathway are as follows:

-

Agonist Binding and Receptor Internalization: Upon agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2 to the receptor.[5][11] The GPR120/β-arrestin 2 complex is then internalized from the cell membrane into endosomes.[5][6]

-

Interaction with TAB1: Within the cytoplasm, the internalized GPR120/β-arrestin 2 complex interacts with TGF-β-activated kinase 1 (TAK1)-binding protein 1 (TAB1).[5][9][12]

-

Inhibition of TAK1 Activation: This interaction sequesters TAB1, preventing it from binding to and activating TAK1.[5][13] TAK1 is a critical upstream kinase in pro-inflammatory signaling.

-

Downstream Anti-Inflammatory Effects: The inhibition of TAK1 activation leads to the suppression of downstream inflammatory pathways, including:

By blocking these key inflammatory signaling nodes, GPR120 activation effectively dampens the inflammatory response in immune cells like macrophages.[3][5]

Quantitative Data on GPR120 Agonist Activity

The potency of various GPR120 agonists has been characterized using a range of in vitro assays. The half-maximal effective concentration (EC50) is a key parameter for comparing the activity of these compounds.

| Agonist | Assay Type | Cell Line | Species | EC50 | Reference |

| TUG-891 | Calcium Mobilization | CHO-hGPR120 | Human | 43.7 nM | [14] |

| TUG-891 | β-Arrestin 2 Recruitment | U2OS-hGPR120 | Human | 5.2 nM | [9] |

| Compound A (cpdA) | Calcium Flux | HEK293 | Human | ~240 nM | [6] |

| Compound A (cpdA) | IP3 Production | HEK293 | Human | ~350 nM | [6] |

| Compound A (cpdA) | β-Arrestin 2 Recruitment | HEK293 | Human | ~350 nM | [6] |

| AZ13581837 | Calcium Mobilization | CHO-hGPR120 | Human | 120 nM | [9] |

| AZ13581837 | β-Arrestin 2 Recruitment | U2OS-hGPR120 | Human | 5.2 nM | [9] |

| Compound 11b | Calcium Mobilization | Not Specified | Not Specified | 2.55 nM | [5] |

| Compound 11g | Calcium Mobilization | Not Specified | Not Specified | 1.98 nM | [5] |

Detailed Experimental Protocols

Co-Immunoprecipitation of GPR120 and β-Arrestin 2

This protocol is designed to demonstrate the interaction between GPR120 and β-arrestin 2 following agonist stimulation.

Materials:

-

RAW 264.7 macrophages

-

GPR120 agonist (e.g., DHA at 100 µM)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-GPR120 antibody

-

Anti-β-arrestin 2 antibody

-

Protein A/G agarose (B213101) beads

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Culture RAW 264.7 cells to 80-90% confluency.

-

Treat cells with the GPR120 agonist (e.g., 100 µM DHA) for a specified time (e.g., 30 minutes).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-GPR120 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

Wash the beads several times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-β-arrestin 2 antibody to detect the co-immunoprecipitated protein.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB and is used to assess the inhibitory effect of GPR120 agonists on pro-inflammatory signaling.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

GPR120 agonist (e.g., TUG-891)

-

Inflammatory stimulus (e.g., TNF-α at 10 ng/mL)

-

Dual-luciferase reporter assay system

Procedure:

-

Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, pre-treat the cells with the GPR120 agonist for 1-2 hours.

-

Stimulate the cells with TNF-α (or another inflammatory stimulus) for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Compare the normalized luciferase activity in agonist-treated cells to that in untreated cells to determine the extent of NF-κB inhibition.

Conclusion

GPR120 agonists exert their therapeutic effects through a sophisticated dual-signaling mechanism. The Gαq/11-mediated pathway primarily drives metabolic benefits, such as enhanced glucose uptake and incretin secretion, while the β-arrestin 2-mediated pathway is responsible for the receptor's potent anti-inflammatory actions. A thorough understanding of these intricate signaling cascades is paramount for the rational design and development of novel GPR120-targeted therapeutics for metabolic and inflammatory diseases. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in this dynamic field.

References

- 1. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel GPR120 agonist TUG891 modulates fat taste perception and preference and activates tongue-brain-gut axis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]

- 8. Differential Signaling by Splice Variants of the Human Free Fatty Acid Receptor GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. A novel anti-inflammatory role of GPR120 in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of a Potent GPR120 Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a potent and selective G protein-coupled receptor 120 (GPR120) agonist, referred to herein as GPR120 Agonist 1 (specifically, the isothiazole-based compound 4x).[1][2] GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for type 2 diabetes and other metabolic diseases due to its role in mediating insulin (B600854) sensitization, anti-inflammatory effects, and promoting the secretion of glucagon-like peptide-1 (GLP-1).[1][3]

Discovery and Structure-Activity Relationship (SAR)

The discovery of this compound was the result of extensive structure-activity relationship (SAR) studies aimed at identifying potent and selective agonists with favorable pharmacokinetic profiles.[1] The foundational structure is an isothiazole-based phenylpropanoic acid.[1] Key to its high affinity and selectivity is the specific substitution pattern on the isothiazole (B42339) core and the phenyl rings.

Initial screening of compounds against human GPR120 (hGPR120) transfected HEK293 cells using a calcium flux assay, and counter-screening against a CHO-K1 β-arrestin cell line expressing hGPR120, guided the optimization process.[1] SAR studies revealed that installing a 5-trifluoromethyl group on the isothiazole ring was beneficial for hGPR120 activity.[1]

Synthesis of this compound

The general synthetic route for isothiazole-based phenylpropanoic acids like this compound is outlined in the supporting information of the primary research.[1] The synthesis is a multi-step process involving the construction of the substituted isothiazole core, followed by coupling with the phenylpropanoic acid moiety.

While the exact, detailed step-by-step protocol from the supporting information is not provided here, a generalized synthetic scheme can be inferred from the available literature. The synthesis would typically involve the formation of the isothiazole ring through cyclization reactions, followed by functional group manipulations to introduce the necessary substituents. The final steps would involve the ether linkage formation between the isothiazole moiety and the phenylpropanoic acid derivative, followed by ester hydrolysis to yield the final carboxylic acid product.

Quantitative Data Summary

The following tables summarize the in vitro potency, selectivity, and pharmacokinetic profile of this compound and related compounds.

Table 1: In Vitro Activity of this compound (Compound 4x) [1]

| Assay Type | Cell Line | Target | EC50 (nM) |

| Calcium Flux | HEK293 | Human GPR120 | 42 |

| Calcium Flux | HEK293 | Mouse GPR120 | 77 |

| β-Arrestin Recruitment | CHO-K1 | Human GPR120 | 210 |

Table 2: Pharmacokinetic Properties of this compound (Compound 4x) in Mice [1]

| Parameter | Value |

| Oral Bioavailability | Good (Specific value not publicly available) |

| Plasma Clearance | Low (Specific value not publicly available) |

| Half-life | Favorable for in vivo studies (Specific value not publicly available) |

| Adipose Tissue/Plasma Concentration Ratio | 0.08 |

Experimental Protocols

Calcium Flux Assay

This protocol is a generalized procedure for measuring GPR120 agonist-induced intracellular calcium mobilization in HEK293 cells stably expressing GPR120.

Materials:

-

HEK293 cells stably expressing human or mouse GPR120

-

DMEM with high glucose, 10% FBS, 1x L-Glutamine, 1x Penicillin/Streptomycin, and a selection antibiotic (e.g., G418)

-

Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 No-Wash Calcium Dye)

-

Test compounds (GPR120 agonists) and control compounds

-

384-well black, clear-bottom plates

-

Fluorescent plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Plate the GPR120-expressing HEK293 cells into 384-well plates and culture overnight.

-

Dye Loading: On the day of the assay, replace the culture medium with Assay Buffer. Add the calcium-sensitive fluorescent dye to the cells and incubate for 30 minutes at 37°C, followed by 15 minutes at room temperature, protected from light.

-

Compound Addition and Measurement: Place the cell plate and a plate with diluted test compounds into the fluorescent plate reader. The instrument will add the compounds to the cells while simultaneously measuring the fluorescence intensity of each well at regular intervals (e.g., every 1 second) for a total of 3-5 minutes to capture the calcium signal.[4]

-

Data Analysis: The change in fluorescence intensity over time is used to determine the agonist response. EC50 values are calculated from the dose-response curves.

β-Arrestin Recruitment Assay

This protocol describes a method to measure GPR120 agonist-induced β-arrestin recruitment using a commercially available assay system (e.g., DiscoverX PathHunter).[5][6]

Materials:

-

CHO-K1 cells engineered to co-express a tagged GPR120 and a tagged β-arrestin[5][6]

-

Appropriate cell culture medium

-

Test compounds (GPR120 agonists)

-

Detection reagents specific to the assay system

-

Chemiluminescent plate reader

Procedure:

-

Cell Preparation: Culture the engineered CHO-K1 cells in tissue culture flasks until they are in the log phase of growth.[5]

-

Cell Plating: Plate the cells into the appropriate assay plates (e.g., 384-well white plates).

-

Compound Incubation: Add the test compounds at various concentrations to the cells and incubate for the recommended time (typically 60-90 minutes) at 37°C.[5]

-

Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow for the enzymatic reaction to generate a chemiluminescent signal.[5]

-

Measurement: Read the chemiluminescence on a plate reader.

-

Data Analysis: The intensity of the chemiluminescent signal corresponds to the extent of β-arrestin recruitment. EC50 values are determined from the dose-response curves.

In Vivo Oral Glucose Tolerance Test (OGTT) in DIO Mice

This protocol outlines the procedure for assessing the in vivo efficacy of a GPR120 agonist in a diet-induced obesity (DIO) mouse model.[1][7]

Materials:

-

C57BL/6 DIO mice

-

This compound formulated for oral administration

-

Vehicle control

-

Glucose solution (e.g., 20%) for oral gavage[8]

-

Glucometer and test strips

-

Blood collection supplies (e.g., tail-nick lancets, capillaries)

Procedure:

-

Animal Acclimatization and Diet: House the mice under standard conditions and maintain them on a high-fat diet to induce obesity and insulin resistance.

-

Fasting: Fast the mice for 4-6 hours before the start of the test, with free access to water.[7]

-

Baseline Glucose Measurement: Obtain a baseline blood glucose reading (t= -30 min) from a tail nick.

-

Compound Administration: Administer the GPR120 agonist or vehicle control orally (p.o.) to the mice.[1]

-

Glucose Challenge: After 30 minutes (t= 0 min), administer an oral glucose challenge (e.g., 2 g/kg body weight).[8][9]

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[7][8]

-

Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess the improvement in glucose tolerance.[1]

Visualizations

GPR120 Signaling Pathways

Caption: GPR120 signaling pathways activated by an agonist.

Experimental Workflow for GPR120 Agonist Screening

Caption: Workflow for the discovery and validation of GPR120 agonists.

References

- 1. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]

- 7. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 8. mmpc.org [mmpc.org]

- 9. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

GPR120 Agonist 1: A Deep Dive into its Role in Metabolic Diseases

A Technical Guide for Researchers and Drug Development Professionals

Abstract

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1][2] Activated by long-chain fatty acids, particularly omega-3 fatty acids, GPR120 is strategically expressed in key metabolic tissues such as adipocytes, macrophages, and enteroendocrine cells.[3][4] Its activation triggers a cascade of signaling events that collectively contribute to improved glucose homeostasis, enhanced insulin (B600854) sensitivity, and potent anti-inflammatory effects.[5][6][7] This technical guide provides an in-depth exploration of the role of a prototypical GPR120 agonist, "Agonist 1," in modulating metabolic pathways. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling networks, offering a comprehensive resource for researchers and drug development professionals in the field.

Introduction to GPR120 and its Therapeutic Potential

Metabolic diseases, characterized by chronic low-grade inflammation and insulin resistance, represent a significant global health challenge.[8] GPR120 has garnered substantial interest due to its multifaceted role in addressing these core pathologies.[2][7] As a sensor for dietary fats, GPR120 activation by agonists initiates signaling cascades that lead to several beneficial outcomes:

-

Enhanced Insulin Sensitivity: GPR120 activation in adipocytes promotes glucose uptake and improves systemic insulin sensitivity.[1][9]

-

Anti-inflammatory Effects: In macrophages, GPR120 signaling potently suppresses inflammatory pathways, a key contributor to insulin resistance.[6][10]

-

Incretin Secretion: In the gut, GPR120 stimulates the release of glucagon-like peptide-1 (GLP-1), a crucial hormone for glucose regulation.[11]

The development of selective and potent GPR120 agonists, such as the conceptual "Agonist 1" discussed herein, holds the promise of a novel therapeutic strategy for managing metabolic disorders.[11] This guide will dissect the mechanisms of action and provide the technical details necessary to investigate the therapeutic utility of such agonists.

GPR120 Signaling Pathways

GPR120 activation initiates two primary signaling cascades that mediate its metabolic and anti-inflammatory effects.

Gαq/11-Mediated Metabolic Pathway

In tissues like adipocytes, GPR120 couples to the Gαq/11 protein.[10] Ligand binding triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key event in downstream signaling.[5] This pathway ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake.[1][10]

References

- 1. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 6. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. endocrine-abstracts.org [endocrine-abstracts.org]

- 9. Evaluation of the insulin-releasing and glucose-lowering effects of GPR120 activation in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

GPR120 Agonist 1: A Deep Dive into its Anti-Inflammatory Mechanisms and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory signaling.[1][2] Activated by long-chain fatty acids, particularly omega-3 fatty acids like docosahexaenoic acid (DHA), GPR120 is highly expressed in adipose tissue, pro-inflammatory macrophages, and intestinal epithelial cells.[2][3][4] Its activation triggers potent anti-inflammatory and insulin-sensitizing effects, making it an attractive therapeutic target for metabolic diseases, chronic inflammatory conditions, and type 2 diabetes.[1][2][5] This technical guide focuses on the anti-inflammatory properties of GPR120 agonists, with a specific emphasis on a potent and selective synthetic agonist, referred to herein as GPR120 Agonist 1. We will explore its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and provide visual representations of the core signaling pathways and experimental workflows.

Core Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of GPR120 activation are primarily mediated through a G protein-independent pathway involving β-arrestin 2.[3][6][7] Upon agonist binding, GPR120 recruits β-arrestin 2, leading to the internalization of the receptor-β-arrestin 2 complex.[4][7] This complex then interacts with TGF-β-activated kinase 1 (TAK1)-binding protein 1 (TAB1), preventing its association with TAK1.[3][7] The disruption of the TAK1-TAB1 interaction inhibits the downstream activation of key pro-inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[3][6] This blockade ultimately suppresses the expression and secretion of various pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1.[3][5]

Quantitative Data for GPR120 Agonists

The efficacy of GPR120 agonists can be quantified through various in vitro assays. The following tables summarize key potency and efficacy data for this compound and other commonly cited synthetic agonists.

Table 1: In Vitro Potency of this compound

| Assay Type | Species | EC50 | Reference |

| Calcium Flux | Human | 42 nM | [8][9] |

| Calcium Flux | Mouse | 77 nM | [8][9] |

| β-arrestin | - | Potent | [10] |

Table 2: Potency of Other Synthetic GPR120 Agonists

| Agonist | Assay Type | Species | EC50 / pEC50 | Reference |

| TUG-891 | Calcium Flux | Human | 43.7 nM | [11] |

| Compound A (cpdA) | Calcium Flux | - | ~0.35 µM | [12] |

| AZ13581837 | Calcium Mobilization | Human | 120 nM | [13] |

| AZ13581837 | β-arrestin | Human | 5.2 nM | [13] |

| Compound 32 | - | - | 198 nM | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to characterize the anti-inflammatory effects of GPR120 agonists.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol outlines a general procedure for assessing the anti-inflammatory effects of a GPR120 agonist in a macrophage cell line, such as RAW 264.7.

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 6-well or 12-well plates) and allowed to adhere overnight.

-

Pre-treatment with GPR120 Agonist: The culture medium is replaced with fresh medium containing the GPR120 agonist (e.g., this compound) at various concentrations. The cells are incubated for a specified pre-treatment period (e.g., 1 hour).[14]

-

Inflammatory Challenge: An inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL), is added to the culture medium to induce an inflammatory response.[3]

-

Incubation: The cells are incubated for a further period (e.g., 6-24 hours) to allow for the expression of inflammatory mediators.

-

Sample Collection and Analysis:

-

Supernatant: The culture supernatant is collected to measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).[3]

-

Cell Lysate: The cells are lysed to extract total protein or RNA.

-

Western Blotting: Protein lysates are used to analyze the phosphorylation status of key signaling proteins like TAK1, IKKβ, and JNK, and the degradation of IκB.[14]

-

Quantitative PCR (qPCR): RNA is reverse-transcribed to cDNA, and qPCR is performed to measure the mRNA expression levels of inflammatory genes (e.g., Tnf, Il6, Ccl2).[15]

-

-

In Vivo Anti-Inflammatory and Insulin-Sensitizing Studies in Mice

This protocol describes a general approach to evaluate the in vivo efficacy of a GPR120 agonist in a diet-induced obesity (DIO) mouse model, which is characterized by chronic low-grade inflammation and insulin (B600854) resistance.

-

Animal Model: Male C57BL/6 mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for an extended period (e.g., 15 weeks) to induce obesity, insulin resistance, and inflammation.[14] Wild-type (WT) and GPR120 knockout (KO) mice are often used to confirm the on-target effects of the agonist.[14]

-

Agonist Administration: Obese mice are treated with the GPR120 agonist (e.g., Compound A at 30 mg/kg) or vehicle control. Administration can be via oral gavage daily for several weeks (e.g., 5 weeks).[14]

-

Metabolic Phenotyping:

-

Glucose Tolerance Test (GTT): After a period of fasting, mice are given an oral or intraperitoneal glucose challenge. Blood glucose levels are measured at various time points to assess glucose disposal.[14]

-

Insulin Tolerance Test (ITT): Following a short fast, mice are injected with insulin, and blood glucose is monitored to evaluate insulin sensitivity.[14]

-

-

Tissue Collection and Analysis: At the end of the treatment period, mice are euthanized, and tissues (e.g., adipose tissue, liver, muscle) are collected.

-

Gene Expression Analysis: RNA is extracted from tissues to quantify the expression of inflammatory (e.g., Tnf, Il6, Ccl2) and anti-inflammatory (e.g., Arg1, Mgl1) markers via qPCR.[3]

-

Immunohistochemistry/FACS: Adipose tissue can be analyzed for macrophage infiltration (e.g., F4/80 staining) and polarization (e.g., M1 vs. M2 markers) by immunohistochemistry or fluorescence-activated cell sorting (FACS).[16]

-

Biochemical Analysis: Blood plasma is collected to measure insulin levels and inflammatory cytokines. Liver tissue can be analyzed for triglyceride content to assess hepatic steatosis.[14]

-

Conclusion

This compound and other selective agonists represent a promising therapeutic strategy for a range of metabolic and inflammatory diseases. Their ability to potently and specifically activate the GPR120 receptor, leading to the suppression of key inflammatory pathways, underscores their potential in drug development. The data and protocols presented in this guide provide a comprehensive overview for researchers aiming to further investigate the anti-inflammatory effects of GPR120 agonism and translate these findings into novel clinical applications. Further research focusing on the long-term efficacy and safety of these compounds in relevant disease models will be crucial for their advancement to the clinic.

References

- 1. mdpi.com [mdpi.com]

- 2. What are GPR120 agonists and how do they work? [synapse.patsnap.com]

- 3. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. dovepress.com [dovepress.com]

- 6. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | GPR | TargetMol [targetmol.com]

- 10. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. escholarship.org [escholarship.org]

GPR120 Agonist 1: A Deep Dive into Structure-Activity Relationships for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of GPR120 Agonist 1 and its analogs. GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions. This document delves into the key chemical modifications that influence the potency and selectivity of GPR120 agonists, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

Introduction to GPR120 and its Therapeutic Potential

GPR120 is a G protein-coupled receptor (GPCR) activated by medium and long-chain free fatty acids (FFAs).[1][2] Its expression in key metabolic tissues such as the intestines, adipose tissue, and immune cells positions it as a critical regulator of glucose metabolism, insulin (B600854) sensitivity, and inflammation.[1][2] Upon activation, GPR120 initiates a cascade of intracellular signaling events that can lead to the secretion of glucagon-like peptide-1 (GLP-1), enhancement of insulin sensitivity, and suppression of pro-inflammatory pathways.[1][2][3] The development of potent and selective small-molecule GPR120 agonists, such as "this compound," is a key focus in the pursuit of novel therapeutics for metabolic disorders.[4][5][6]

GPR120 Signaling Pathways

GPR120 activation triggers two primary signaling cascades: the Gαq/11 pathway and the β-arrestin 2 pathway. These pathways are not mutually exclusive and can be differentially engaged by various agonists, a concept known as biased agonism.

The Gαq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This cascade is associated with metabolic benefits, including the stimulation of GLP-1 secretion.[7][8]

The β-arrestin 2 pathway is primarily linked to the anti-inflammatory effects of GPR120.[7][8][9] Upon agonist binding, β-arrestin 2 is recruited to the receptor, leading to the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway.[7][9]

GPR120 signaling cascades.

Structure-Activity Relationship (SAR) of GPR120 Agonists

The development of potent and selective GPR120 agonists has led to the exploration of several chemical scaffolds. A key structural feature for many agonists is a carboxylic acid moiety, which forms a crucial hydrogen bond interaction with Arginine 99 (Arg99) in the GPR120 binding pocket.[2]

Phenylpropanoic Acid Derivatives

This class of compounds, exemplified by the well-studied agonist TUG-891, has been a cornerstone in GPR120 research.[2][10] SAR studies have focused on modifications of the biphenyl (B1667301) core, the linker, and the phenylpropanoic acid headgroup.

| Compound | R1 | R2 | hGPR120 EC50 (nM) (Calcium Flux) | hGPR40 EC50 (µM) | Selectivity (GPR40/GPR120) |

| TUG-891 | 4'-Methyl | 4-Fluoro | 43.7 | >50 | >1144 |

| Analog 1 | H | H | 230 | >50 | >217 |

| Analog 2 | 4'-Methoxy | 4-Fluoro | 65 | >50 | >769 |

| Analog 3 | 4'-Methyl | H | 120 | >50 | >417 |

| 1f | CH3 (α-position) | - | >1000 | - | - |

| 2f | CH3 (β-position) | - | 25.3 | >50 | >1976 |

| 6f | 2-Methyl (on phenoxyacetic acid) | - | 35.8 | >50 | >1397 |

Data compiled from multiple sources.[4][10][11]

Key SAR Insights for Phenylpropanoic Acids:

-

Biphenyl Core: Substitutions on the distal phenyl ring significantly impact potency. A 4'-methyl group (as in TUG-891) is generally favorable.

-

Linker: An ether linkage between the biphenyl system and the phenylpropanoic acid is common.

-

Phenylpropanoic Acid Moiety: The carboxylic acid is essential for activity. Methylation at the β-position of the propanoic acid chain (compound 2f ) enhances potency, while α-substitution is detrimental.[11] Replacing the propanoic acid with a phenoxyacetic acid scaffold (compound 6f ) can also yield potent agonists.[11]

Isothiazole-Based Phenylpropanoic Acids

This series was developed to improve upon the pharmacokinetic properties of earlier agonists.[5][12][13]

| Compound | R1 | R2 | R3 | hGPR120 EC50 (nM) (Calcium Flux) | hGPR120 EC50 (nM) (β-arrestin) |

| 4f | H | CF3 | H | 18 | 29 |

| 4x | 2-F | CF3 | 6-F | 10 | 16 |

| 4y | 2-F | CF3 | 5-F | 11 | 20 |

| 4j | H | Cl | H | 130 | 150 |

| 4k | H | Br | H | 84 | 120 |

Data sourced from Zhang X, et al. (2017).[5][12][13]

Key SAR Insights for Isothiazole-Based Agonists:

-

Isothiazole (B42339) Core: A trifluoromethyl (CF3) group at the R2 position of the isothiazole ring (as in 4f ) confers high potency.[12][13] Other halogen substitutions at this position generally lead to a decrease in activity.[12][13]

-

Phenylpropanoic Acid Substituents: Fluorine substitutions on the phenyl ring of the propanoic acid moiety can enhance potency. For instance, 2-fluoro and 6-fluoro substitutions (4x ) or a 5-fluoro substitution (4y ) are well-tolerated and can slightly improve activity compared to the unsubstituted analog.[12][13]

Spirocyclic Agonists

This novel class of GPR120 agonists was designed to introduce conformational rigidity and explore new chemical space.[1][14][15][16]

| Compound | R Group | hGPR120 EC50 (nM) (IP1 Assay) | hGPR120 EC50 (nM) (β-arrestin) | hGPR40 EC50 (nM) |

| 14 (Compound A) | 2-CN, 5-OCF3 | 98 | 66 | >10,000 |

| Analog 4 | 2-F, 5-OCF3 | 130 | - | >10,000 |

| Analog 5 | 2-CH3, 5-OCF3 | 450 | - | >10,000 |

| Analog 6 | H | >10,000 | >10,000 | >10,000 |

Data sourced from publications by Amgen and Metabolex.[1][14][15][16]

Key SAR Insights for Spirocyclic Agonists:

-

N-Aryl Substituents: Disubstitution on the N-aryl ring is crucial for high potency. A combination of a 2-cyano and a 5-trifluoromethoxy group (as in 14 ) provides excellent potency and selectivity.[1][15]

-

The absence of substitution on the N-aryl ring leads to a complete loss of activity.[1][15]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of GPR120 agonists.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR120 activation via the Gαq/11 pathway.

References

- 1. Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

GPR120 Agonist 1: A Technical Guide to Downstream Target Engagement and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes.[1] Activated by long-chain fatty acids, GPR120 signaling modulates insulin (B600854) sensitivity, glucose metabolism, and inflammatory responses, making it an attractive therapeutic target for conditions such as type 2 diabetes, obesity, and chronic inflammatory diseases.[1][2] This technical guide provides an in-depth overview of the downstream targets of a representative synthetic GPR120 agonist, hereafter referred to as "GPR120 Agonist 1." For the purpose of this guide, the well-characterized and selective agonist TUG-891 will be used as the representative this compound.[1][3]

This document details the key signaling pathways activated by TUG-891, presents quantitative data on its activity, provides detailed experimental protocols for assessing its effects, and includes visualizations of the underlying molecular mechanisms and experimental workflows.

Core Signaling Pathways and Downstream Targets

This compound (TUG-891) elicits its biological effects through two primary signaling cascades: a Gαq/11-mediated pathway that influences metabolic processes and a β-arrestin 2-dependent pathway that is predominantly responsible for its potent anti-inflammatory effects.[4][5]

Gαq/11-PLC-Calcium Signaling Pathway

Upon binding of TUG-891, GPR120 couples to the Gαq/11 protein, initiating a canonical signaling cascade.[4][6] This pathway is central to the metabolic benefits observed with GPR120 activation.

Key Downstream Targets and Effects:

-

Phospholipase C (PLC) Activation: Activated Gαq/11 stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

Intracellular Calcium ([Ca2+]i) Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a critical second messenger that mediates numerous downstream effects.[4][6][7]

-

ERK1/2 Phosphorylation: GPR120 activation leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are involved in cell proliferation, differentiation, and survival.[4]

-

PI3K/Akt Pathway and Glucose Uptake: In adipocytes, GPR120 signaling can activate the PI3K/Akt pathway, which promotes the translocation of GLUT4 transporters to the cell membrane, thereby enhancing glucose uptake.[4]

-

Incretin (B1656795) and Insulin Secretion: In enteroendocrine cells, the rise in intracellular calcium stimulates the secretion of glucagon-like peptide-1 (GLP-1) and cholecystokinin (B1591339) (CCK).[7][8] GLP-1, in turn, potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[9][10]

-

Adipogenesis: GPR120 signaling can promote adipogenesis by increasing the expression of peroxisome proliferator-activated receptor-gamma (PPARγ).[11]

GPR120 Gαq/11 Signaling Pathway

β-Arrestin 2-Mediated Anti-Inflammatory Pathway

A distinct and equally important signaling arm activated by this compound is the β-arrestin 2-dependent pathway. This pathway is primarily responsible for the potent anti-inflammatory effects of GPR120 activation.[5]

Key Downstream Targets and Effects:

-

β-Arrestin 2 Recruitment: Upon agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2 to the receptor.[4]

-

Receptor Internalization: The GPR120-β-arrestin 2 complex is then internalized from the plasma membrane.[4]

-

Inhibition of TAK1 Activation: The internalized complex interacts with TGF-β-activated kinase 1 (TAK1) binding protein 1 (TAB1), which prevents the activation of TAK1.[5]

-

Suppression of Pro-inflammatory Signaling: By inhibiting TAK1, this pathway effectively blocks the downstream activation of major pro-inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[1][5]

-

Reduced Inflammatory Mediator Production: The net effect is a significant reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4]

GPR120 β-Arrestin 2 Anti-Inflammatory Pathway

Quantitative Data for this compound (TUG-891)

The potency and efficacy of TUG-891 have been characterized in various in vitro functional assays. The following tables summarize key quantitative data.

Table 1: Potency (pEC50) of TUG-891 at Human GPR120 in Functional Assays [4]

| Assay | pEC50 (Mean ± SEM) | EC50 (nM) |

| Intracellular Calcium ([Ca2+]i) Mobilization | 6.93 ± 0.07 | 117 |

| β-Arrestin 2 Recruitment | 7.19 ± 0.07 | 64.6 |

| ERK1/2 Phosphorylation | - | - |

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Agonist Activity of TUG-891 at Human and Mouse GPR120

| Receptor | pEC50 |

| Human GPR120 | 7.36 |

| Mouse GPR120 | 7.77 |

Table 3: Selectivity of TUG-891

| Receptor | pEC50 |

| GPR120 (human) | 7.36 |

| GPR40 (FFA1) | 4.19 |

| GPR43 (FFA2) | No activity |

| GPR41 (FFA3) | No activity |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.

Intracellular Calcium ([Ca2+]i) Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration.

Workflow for Intracellular Calcium Assay

Protocol:

-

Cell Culture: Seed CHO-K1 or HEK293 cells stably expressing human GPR120 into black-walled, clear-bottom 96-well microplates. Culture overnight to allow for cell adherence.

-

Dye Loading: Aspirate the culture medium and wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Add the calcium-sensitive dye loading solution (e.g., Fluo-4 AM in assay buffer) to each well.[12]

-

Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark to allow for the de-esterification of the dye within the cells.[13]

-

Assay: Place the plate in a fluorescence microplate reader (e.g., FlexStation).

-

Baseline Reading: Measure the baseline fluorescence for a set period before the addition of the agonist.

-

Agonist Addition: Use the integrated fluidics of the plate reader to add varying concentrations of TUG-891 to the wells.

-

Measurement: Continuously record the fluorescence intensity (Excitation: 488 nm, Emission: 525 nm) over time to capture the transient increase in intracellular calcium.

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and calculate the EC50 value.

ERK1/2 Phosphorylation Western Blot Assay

This assay quantifies the activation of the ERK1/2 signaling pathway by detecting the phosphorylated forms of ERK1 and ERK2.

Protocol:

-

Cell Culture and Starvation: Culture GPR120-expressing cells in 6-well plates. Once confluent, starve the cells in serum-free medium for 4-12 hours to reduce basal ERK1/2 phosphorylation.[14]

-

Agonist Stimulation: Treat the starved cells with various concentrations of TUG-891 for a specified time (e.g., 5-15 minutes).[4]

-

Cell Lysis: Place the plates on ice, aspirate the medium, and lyse the cells with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.[15]

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[14]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[14]

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[15]

-

Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal to the total amount of ERK1/2 protein.[14]

β-Arrestin 2 Recruitment Assay

This assay measures the recruitment of β-arrestin 2 to the activated GPR120 receptor, a key step in the anti-inflammatory signaling pathway.

Protocol (using a commercial enzyme fragment complementation assay, e.g., PathHunter):

-

Cell Plating: Use a PathHunter cell line co-expressing a ProLink (PK)-tagged GPR120 and an Enzyme Acceptor (EA)-tagged β-arrestin 2. Plate these cells in a 96-well assay plate.[16][17]

-

Agonist Addition: Add serial dilutions of TUG-891 to the wells and incubate for the optimized time (typically 60-90 minutes) at 37°C.[17]

-

Detection: Add the detection reagent containing the chemiluminescent substrate. Incubate at room temperature for 60 minutes.[17]

-

Measurement: Read the chemiluminescent signal on a plate reader. The signal intensity is directly proportional to the extent of β-arrestin 2 recruitment.

-

Data Analysis: Plot the signal against the agonist concentration to generate a dose-response curve and determine the EC50 value.

NF-κB Reporter Assay

This assay is used to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit the activation of the NF-κB transcription factor.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293 or Caco-2) with a plasmid containing an NF-κB response element linked to a luciferase reporter gene and a control plasmid (e.g., expressing Renilla luciferase for normalization).[18][19]

-

Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of TUG-891 for a specified duration (e.g., 1 hour).[18]

-

Inflammatory Stimulus: Add an inflammatory stimulus such as TNF-α or lipopolysaccharide (LPS) to activate the NF-κB pathway.[18][19]

-

Incubation: Incubate the cells for a further 6-24 hours.[19]

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.[20]

-

Data Analysis: Normalize the firefly luciferase activity (NF-κB-driven) to the Renilla luciferase activity (constitutive control). Plot the normalized luciferase activity against the agonist concentration to determine the inhibitory effect of TUG-891 on NF-κB activation.

Conclusion

This compound (TUG-891) is a potent and selective activator of GPR120, engaging two major downstream signaling pathways. The Gαq/11-mediated pathway leads to a cascade of events culminating in beneficial metabolic effects, including enhanced glucose uptake and incretin secretion. Concurrently, the β-arrestin 2-dependent pathway provides robust anti-inflammatory effects by inhibiting key pro-inflammatory signaling nodes like TAK1 and NF-κB. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of GPR120 agonists in metabolic and inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluation of the insulin-releasing and glucose-lowering effects of GPR120 activation in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel GPR120 agonist TUG891 modulates fat taste perception and preference and activates tongue-brain-gut axis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. researchgate.net [researchgate.net]

- 12. activeconceptsllc.com [activeconceptsllc.com]

- 13. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]

- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. A novel anti-inflammatory role of GPR120 in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

GPR120 Agonists: A Technical Guide to Physiological Functions and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes. Activated by medium and long-chain free fatty acids, particularly omega-3 fatty acids, GPR120 signaling modulates insulin (B600854) sensitivity, glucose homeostasis, adipogenesis, and inflammatory responses. This technical guide provides an in-depth overview of the physiological functions of GPR120 agonists, detailed experimental protocols for their study, and a summary of their quantitative effects. The intricate signaling pathways governed by GPR120 are also visually represented to facilitate a comprehensive understanding of its mechanism of action, highlighting its potential as a therapeutic target for metabolic and inflammatory diseases.

Introduction to GPR120

GPR120 is a class A G protein-coupled receptor that functions as a sensor for free fatty acids (FFAs).[1] It is expressed in a variety of tissues, playing a key role in metabolic and inflammatory signaling.[1][2] Notably, high expression levels are found in adipocytes, pro-inflammatory macrophages, and enteroendocrine L-cells of the gastrointestinal tract.[3][4] Its activation by natural ligands, such as omega-3 fatty acids, and synthetic agonists initiates a cascade of intracellular events with significant physiological consequences, making it a promising target for the treatment of type 2 diabetes, obesity, and chronic inflammatory conditions.[5][6]

Physiological Functions of GPR120 Agonists

The activation of GPR120 by its agonists elicits a broad range of physiological responses, primarily centered on metabolic regulation and the modulation of inflammation. These functions are mediated through two main signaling pathways: the Gαq/11 pathway and the β-arrestin-2 pathway.[7]

Metabolic Regulation

GPR120 plays a pivotal role in maintaining metabolic homeostasis through its actions on various cell types, including adipocytes, pancreatic islet cells, and enteroendocrine cells.[8]

In adipocytes, GPR120 activation enhances insulin sensitivity and promotes glucose uptake.[7] This is primarily mediated through the Gαq/11 signaling pathway, which leads to the translocation of GLUT4 to the cell membrane.[7] GPR120 agonists have been shown to improve glucose tolerance and decrease hyperinsulinemia in obese mice.[9] Furthermore, GPR120 activation in pancreatic β-cells can augment glucose-stimulated insulin secretion (GSIS).[10]

GPR120 is involved in the differentiation of preadipocytes into mature adipocytes, a process known as adipogenesis.[2][11] Its expression increases during adipocyte differentiation, and GPR120 signaling promotes this process by increasing the expression of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis.[2]

In the gastrointestinal tract, GPR120 is expressed in enteroendocrine L and K cells.[2] Activation of GPR120 in these cells stimulates the secretion of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][8] These hormones, in turn, enhance pancreatic insulin secretion in a glucose-dependent manner.

Anti-inflammatory Effects

A crucial function of GPR120 is its potent anti-inflammatory activity, particularly in macrophages.[3][6] Chronic low-grade inflammation is a key contributor to insulin resistance in obesity.[3]

GPR120 activation in macrophages, primarily through the β-arrestin-2 pathway, inhibits pro-inflammatory signaling cascades.[7] Ligand-bound GPR120 recruits β-arrestin-2, which then interacts with and inhibits TAK1 binding protein 1 (TAB1), preventing the activation of the pro-inflammatory kinase TAK1.[3] This leads to the suppression of downstream pathways, including NF-κB and JNK, resulting in reduced production of pro-inflammatory cytokines like TNF-α and IL-6.[7][12] GPR120 activation also promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype.[12]

In macrophages, GPR120 activation has been shown to facilitate cholesterol efflux, the process of removing excess cholesterol from cells.[13] This is achieved through the activation of the AMPK signaling pathway, which upregulates the expression of the cholesterol transporters ABCA1 and ABCG1.[13] This function suggests a potential role for GPR120 agonists in mitigating atherosclerosis.[13]

GPR120 Signaling Pathways

The diverse physiological effects of GPR120 agonists are a result of the activation of distinct downstream signaling pathways in different cell types. The two primary pathways are the Gαq/11-mediated pathway and the β-arrestin-2-mediated pathway.

Gαq/11 Signaling Pathway

dot

Caption: GPR120 Gαq/11 Signaling Pathway.

Upon agonist binding, GPR120 couples to the Gαq/11 protein, leading to the activation of phospholipase C (PLC).[14] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[15] This cascade ultimately leads to various cellular responses, including increased insulin and GLP-1 secretion, and enhanced glucose uptake in adipocytes.[1][7]

β-Arrestin-2 Signaling Pathway

dot

Caption: GPR120 β-Arrestin-2 Signaling Pathway.

The anti-inflammatory effects of GPR120 are primarily mediated by the β-arrestin-2 signaling pathway.[7] Following agonist-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestin-2 is recruited to the intracellular domain of GPR120.[16] The GPR120/β-arrestin-2 complex then internalizes and interacts with TAB1, preventing its association with TAK1.[12] This blockade of TAK1 activation inhibits downstream pro-inflammatory signaling through the NF-κB and JNK pathways.[12] This pathway is central to the anti-inflammatory actions of GPR120 agonists in macrophages.[12]

Quantitative Data on GPR120 Agonists

The potency and efficacy of various GPR120 agonists have been characterized in a range of in vitro assays. The following table summarizes key quantitative data for some commonly studied agonists.

| Agonist | Assay Type | Species | Cell Line | EC50/pEC50 | Reference(s) |

| TUG-891 | Calcium Flux | Human | CHO | 43.7 nM | [7] |

| β-Arrestin-2 Recruitment | Human | - | pEC50 = 7.36 | [6] | |

| β-Arrestin-2 Recruitment | Mouse | - | pEC50 = 7.77 | [6] | |

| Calcium Flux | Mouse | Taste Bud Cells | 10 µM | [17] | |

| GSK137647A | Calcium Flux | Human | - | pEC50 = 6.3 | [3] |

| Calcium Flux | Mouse | - | pEC50 = 6.2 | [3] | |

| Calcium Flux | Rat | - | pEC50 = 6.1 | [3] | |

| Calcium Flux | - | - | 501 nM | [2] | |

| Compound A (CpdA) | Calcium Flux / β-Arrestin-2 Recruitment | Human/Mouse | - | ~0.35 µM | [5][18][19] |

| Linoleic Acid | Calcium Flux | Human | - | pEC50 = 5.16 | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physiological functions of GPR120 agonists.

In Vitro Assays

dot

Caption: GPR120 Calcium Flux Assay Workflow.

This assay measures the increase in intracellular calcium concentration following GPR120 activation.

-

Cell Culture: Culture CHO or HEK293 cells stably expressing GPR120 in a 96-well plate until they reach confluency.[20]

-

Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS, often in the presence of Pluronic F-127 to aid in dye solubilization. Incubate for 45-60 minutes at 37°C in the dark.[15]

-

Cell Washing: Gently wash the cells twice with HBSS to remove excess extracellular dye.[15]

-

Compound Incubation and Measurement: Place the plate in a fluorescence microplate reader. Establish a baseline fluorescence reading. Inject the GPR120 agonist at various concentrations and immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4) for several minutes to capture the calcium transient.[15]

dot

Caption: GPR120 β-Arrestin Recruitment Assay Workflow.

This assay quantifies the interaction between GPR120 and β-arrestin upon agonist stimulation, often using enzyme fragment complementation (EFC) technology.

-

Cell Culture: Use a cell line engineered to co-express GPR120 tagged with a ProLink (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (e.g., PathHunter cells). Plate the cells in a 384-well plate and incubate overnight.[7][13]

-

Agonist Stimulation: Add the GPR120 agonist at various concentrations to the cells. Incubate for a period sufficient to allow for receptor-arrestin interaction (typically 90 minutes) at 37°C.[7]

-

Detection: Add the detection reagent containing the substrate for the complemented enzyme. Incubate at room temperature to allow for signal development.[1]

-

Measurement: Measure the chemiluminescent signal using a plate reader. The signal intensity is proportional to the extent of GPR120-β-arrestin recruitment.[1]

-

Cell Culture: Culture a macrophage cell line (e.g., RAW264.7) or primary macrophages in a 12-well plate.[21]

-

Stimulation: Pre-treat the macrophages with the GPR120 agonist for 1 hour. Then, stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 0.5 µg/ml) for 6-18 hours.[21][22]

-

Supernatant Collection: Collect the cell culture supernatant.[22]

-

Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).[22]

-

Cell Culture and Differentiation: Culture preadipocytes (e.g., 3T3-L1) and differentiate them into mature adipocytes.

-

Pre-incubation: Wash the differentiated adipocytes with PBS and pre-incubate with the GPR120 agonist for 30 minutes at 37°C.[10]

-

Insulin Stimulation: Add insulin (e.g., 10 nM) and incubate for an additional 30 minutes.[10]

-

Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose or a fluorescent glucose analog.[6]

-

Measurement: After a defined period, stop the uptake by washing with ice-cold PBS. Lyse the cells and measure the amount of internalized labeled glucose using a scintillation counter or fluorescence plate reader.[6][10]

-

Cell Culture: Culture an enteroendocrine cell line that secretes GLP-1, such as STC-1 or GLUTag cells, in a multi-well plate.[18]

-

Stimulation: Wash the cells and incubate them with the GPR120 agonist in a suitable buffer for a specified time (e.g., 2 hours).[18]

-

Supernatant Collection: Collect the supernatant.

-

GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit.[23]

In Vivo Assays

dot

Caption: Oral Glucose Tolerance Test (OGTT) Workflow.

This test assesses the ability of an animal to clear a glucose load from the blood, providing an indication of insulin sensitivity.

-

Animal Preparation: Fast mice overnight (approximately 16-18 hours) with free access to water.[24]

-

Baseline Measurement: Take a baseline blood sample from the tail vein to measure fasting blood glucose levels (t=0).[24]

-

Agonist Administration: Administer the GPR120 agonist, typically by oral gavage, 30 minutes prior to the glucose challenge.

-

Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) by oral gavage.[4]

-

Blood Sampling: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[25]

-

Glucose Measurement: Measure blood glucose concentrations in the collected samples using a glucometer. The results are typically plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.[25]

Conclusion

GPR120 is a multifaceted receptor with significant implications for metabolic health and the control of inflammation. Agonists of GPR120 have demonstrated promising therapeutic potential in preclinical models of obesity, type 2 diabetes, and inflammatory disorders. The detailed physiological functions, signaling pathways, and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of GPR120. A thorough understanding of its complex biology is essential for the successful development of novel GPR120-targeted therapies.

References

- 1. cosmobio.co.jp [cosmobio.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. bu.edu [bu.edu]

- 4. protocols.io [protocols.io]

- 5. bms.kr [bms.kr]

- 6. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. GPR120 suppresses adipose tissue lipolysis and synergizes with GPR40 in antidiabetic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]

- 14. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 18. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. scispace.com [scispace.com]

- 23. researchgate.net [researchgate.net]

- 24. mmpc.org [mmpc.org]

- 25. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

GPR120 Agonist 1: A Deep Dive into its Role in Glucose Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, particularly type 2 diabetes. This receptor, activated by long-chain fatty acids, plays a crucial role in regulating glucose homeostasis through a multi-faceted mechanism of action. This technical guide provides a comprehensive overview of the function of a prototypical GPR120 agonist, "Agonist 1," in glucose metabolism, detailing its signaling pathways, quantitative effects, and the experimental protocols used to elucidate its activity.

Introduction: GPR120 as a Metabolic Regulator

GPR120 is predominantly expressed in tissues vital for metabolic regulation, including the intestines, adipose tissue, and immune cells like macrophages.[1] Its activation by endogenous ligands, such as omega-3 fatty acids, or synthetic agonists triggers a cascade of intracellular events that collectively contribute to improved glucose control.[1][2] The therapeutic potential of GPR120 agonists lies in their ability to enhance insulin (B600854) sensitivity, stimulate the secretion of incretin (B1656795) hormones, and exert potent anti-inflammatory effects, all of which are beneficial in the context of type 2 diabetes and obesity.[1][3][4]

Mechanism of Action: Dual Signaling Pathways

Upon binding of an agonist, GPR120 initiates two primary signaling cascades: a Gαq/11-dependent pathway and a β-arrestin-2-dependent pathway. These distinct pathways mediate the diverse physiological effects of GPR120 activation.[5][6]

Gαq/11-Mediated Signaling: Enhancing Glucose Uptake and Incretin Secretion

The Gαq/11 pathway is primarily associated with the metabolic benefits of GPR120 activation.[5][7] This pathway leads to:

-

Increased Glucose Uptake in Adipocytes: Activation of GPR120 in adipocytes stimulates the Gαq/11 protein, which in turn activates phospholipase C (PLCβ).[5] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This cascade ultimately results in the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating increased glucose uptake into the fat cells.[5][7]

-

Stimulation of GLP-1 Secretion: In intestinal enteroendocrine L-cells, the GPR120-mediated rise in intracellular calcium is a key trigger for the secretion of glucagon-like peptide-1 (GLP-1).[5] GLP-1 is a potent incretin hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells.[8]

β-Arrestin-2-Mediated Signaling: Potent Anti-inflammatory Effects

The second major signaling arm of GPR120 involves the recruitment of β-arrestin-2, which is central to the receptor's anti-inflammatory properties.[1][5][6] This pathway is initiated by the phosphorylation of the activated GPR120, leading to the binding of β-arrestin-2. The GPR120/β-arrestin-2 complex is then internalized.[9] In macrophages, this complex interacts with and sequesters TAB1 (TAK1-binding protein 1), preventing its association with TAK1 (transforming growth factor-β-activated kinase 1).[6][9] This action inhibits the downstream activation of the pro-inflammatory transcription factor NF-κB, thereby suppressing the production of inflammatory cytokines like TNF-α and IL-6.[6][10][11]

Quantitative Data on GPR120 Agonist 1 Activity

The following tables summarize the quantitative data for a representative GPR120 agonist, "Agonist 1," which encompasses the activities of well-characterized synthetic agonists like TUG-891 and Compound A (cpdA).

| Table 1: In Vitro Potency of this compound | |

| Assay | EC50 Value |

| Human GPR120 Activation (Calcium Flux) | 43.7 nM[12][13] |

| Mouse GPR120 Activation (Calcium Flux) | ~7.77 pEC50[14] |

| β-arrestin-2 Recruitment | ~0.35 µM[6][15] |

| GPR120-mediated SRE-luc Activity | ~50-fold more potent than DHA[16] |

| Table 2: Functional Effects of this compound | |

| Experiment | Observed Effect |

| GLP-1 Secretion from STC-1 cells | Robust, statistically significant increase[17] |

| Glucose Uptake in 3T3-L1 Adipocytes | Significant enhancement[18] |

| Inhibition of NF-κB activity in macrophages | Strong inhibition of LPS-induced NF-κB reporter activity[16][19] |

| Oral Glucose Tolerance Test (OGTT) in DIO mice | Dose-dependent lowering of plasma glucose levels[8][14] |

Signaling Pathway and Experimental Workflow Diagrams

GPR120 Signaling Pathways

Caption: GPR120 signaling pathways activated by Agonist 1.

Experimental Workflow for Assessing GPR120 Agonist Activity

Caption: Workflow for evaluating this compound activity.

Detailed Experimental Protocols

In Vitro GLP-1 Secretion Assay using STC-1 Cells

This protocol is adapted from methodologies used to assess the effect of GPR120 agonists on GLP-1 secretion from the murine enteroendocrine STC-1 cell line.[17][20][21]

Materials:

-

STC-1 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)

-

HEPES buffer (138 mM NaCl, 4.5 mM KCl, 4.2 mM NaHCO₃, 1.2 mM NaH₂PO₄, 2.5 mM CaCl₂, 1.2 mM MgCl₂, 10 mM HEPES, 0.1% fatty acid-free BSA, pH 7.4)[22]

-

This compound stock solution (in DMSO)

-

DPP-4 inhibitor (e.g., Sitagliptin)

-

PMSF (Phenylmethylsulfonyl fluoride)

-

GLP-1 ELISA kit

Procedure:

-